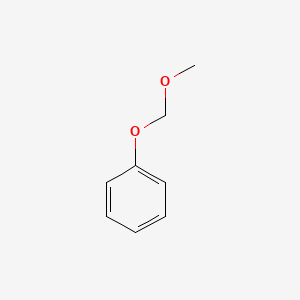

![molecular formula C7H5F3N2O3 B1599895 O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine CAS No. 94832-15-2](/img/structure/B1599895.png)

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Vue d'ensemble

Description

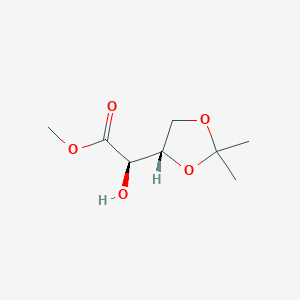

“O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine” is a chemical compound with the CAS Number: 94832-15-2. Its IUPAC name is 1-(aminooxy)-4-nitro-2-(trifluoromethyl)benzene . It has a molecular weight of 222.12 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine” is 1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique

Reaction Kinetics and Mechanisms

- Antioxidant and Radioprotective Activities : Nitroxide radicals, including those derived from hydroxylamines like O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, are known for their potent antioxidant properties and effectiveness as non-thiol radioprotectants. The reactivity of these compounds with hydroxyl radicals and their ability to detoxify secondary radicals derived from hydroxyl adducts highlight their potential in radioprotection and therapeutic applications (Samuni et al., 2002).

Stability in Environmental Systems

- Role in Bioremediation : The study of the stability and reactivity of hydroxylamine intermediates, such as those derived from O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, in the reduction of nitroaromatic compounds is crucial for understanding the mechanisms underlying bioremediation processes. These intermediates play a significant role in transforming environmental pollutants into less harmful substances (Wang et al., 2004).

Molecular Structure Analysis

- Gas Phase Structure Determination : Research on the gas phase structure of related hydroxylamines, such as O-nitrobis(trifluoromethyl)hydroxylamine, reveals significant insights into the bond lengths, bonding characteristics, and overall molecular geometry, which are essential for understanding the chemical behavior and reactivity of these compounds (Trautner et al., 2002).

Environmental Chemistry and Microbiology

- Contribution to Nitrous Oxide Formation : The role of hydroxylamine as a precursor in nitrous oxide (N2O) formation within soil ecosystems, especially in the context of nitrogen cycling and greenhouse gas emissions, has been investigated. Understanding how compounds like O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine interact in natural systems can inform strategies to mitigate N2O emissions (Liu et al., 2016).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statement H301 indicates that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

Propriétés

IUPAC Name |

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEHAOBEQSYFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472349 | |

| Record name | O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine | |

CAS RN |

94832-15-2 | |

| Record name | O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)